molecular formula C18H21FN2O2 B1385136 N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide CAS No. 1020053-93-3

N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide

Cat. No.: B1385136
CAS No.: 1020053-93-3
M. Wt: 316.4 g/mol
InChI Key: DGTOZBWIOOSAGA-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide is a synthetic organic compound characterized by the presence of an amino group, a fluorine atom, and an isopentyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Alkylation: The amino group is alkylated with isopentyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the isopentyloxy group.

    Amidation: Finally, the alkylated product is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine or hydroxy derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydroxy derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-(2-hydroxyethoxy)acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(4-fluorophenyl)acetamide
  • N-(5-Amino-2-fluorophenyl)pyrrolidine-1-sulfonamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12(2)8-9-23-15-5-3-4-13(10-15)18(22)21-17-11-14(20)6-7-16(17)19/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTOZBWIOOSAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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